alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene chemical properties

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

This document provides a comprehensive technical overview of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, a versatile aromatic diol. It is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and applications. The structure of this guide is designed to flow from fundamental characteristics to practical, field-proven applications, emphasizing the causality behind experimental choices and protocols.

Introduction: A Structurally Unique Diol

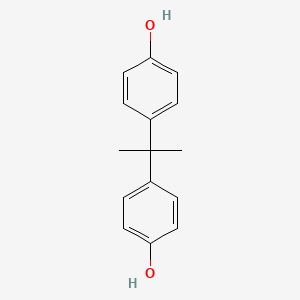

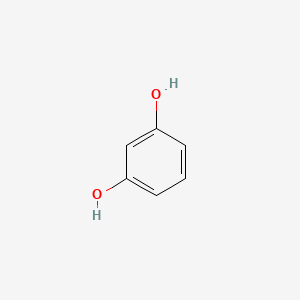

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene, also known by synonyms such as 1,3-Bis(2-hydroxy-2-propyl)benzene, is an organic compound with the molecular formula C₁₂H₁₈O₂.[1][2][3] Its structure is characterized by a central benzene ring substituted at the meta-positions (1 and 3) with two 2-hydroxypropyl groups.[1] This unique arrangement of tertiary alcohol functionalities on a rigid aromatic core imparts a combination of thermal stability, specific reactivity, and potential for creating symmetrical molecular architectures. These attributes make it a valuable intermediate in the synthesis of high-performance polymers, crosslinking agents, and specialized molecules for medicinal chemistry research.[1][]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the bedrock of its effective application. The combination of a hydrophobic benzene core and two hydrophilic hydroxyl groups gives alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene distinct solubility and thermal characteristics.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | [3] |

| CAS Number | 1999-85-5 | [1][2][5] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2][3] |

| Molecular Weight | 194.27 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 137-140 °C | [2][5][7] |

| Boiling Point | 295.6 ± 20.0 °C (Predicted) | [2][7] |

| Density | 1.051 ± 0.06 g/cm³ (Predicted) | [2][7] |

| Solubility | Soluble in methanol | [2] |

| pKa | 14.19 (Predicted) |[2] |

Analytical Characterization: A Self-Validating Framework

For any synthetic protocol or application, robust analytical validation is non-negotiable. The purity and structural integrity of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene must be rigorously confirmed. A multi-technique approach provides a self-validating system, where data from orthogonal methods corroborates the identity and quality of the material. Gas chromatography (GC) with flame ionization detection (FID) is the preferred method for quantitative purity analysis, with typical specifications requiring >98.0% purity.[1]

Table 2: Key Spectroscopic Signatures for Structural Confirmation

| Technique | Expected Signature | Rationale |

|---|---|---|

| FT-IR | Broad peak: 3200–3600 cm⁻¹ Sharp peaks: ~3000 cm⁻¹ | Confirms the presence of the O-H stretching vibration from the hydroxyl groups and the C-H stretching from the aromatic ring.[1] |

| ¹H NMR | Signals corresponding to aromatic protons, the single hydroxyl proton, and a prominent singlet for the four equivalent methyl groups. | Provides definitive information on the proton environment, confirming the molecular symmetry and the presence of key functional groups. |

| ¹³C NMR | Signals for the quaternary carbons attached to the hydroxyl groups, aromatic carbons (with distinct signals for substituted and unsubstituted positions), and the methyl carbons. | Maps the carbon skeleton of the molecule, verifying the connectivity and substitution pattern of the benzene ring. |

| Mass Spec. (EI) | Molecular Ion Peak (M⁺): m/z 194.27 Key Fragments: m/z 43, 59, 179 | Confirms the molecular weight.[1] The fragmentation pattern, particularly the prominent peak at m/z 43 ([C₃H₇]⁺ or [CH₃CO]⁺) and the loss of a methyl group, is characteristic of this structure.[3] |

Synthesis and Reaction Chemistry

The primary industrial route to alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is the catalyzed air oxidation of 1,3-diisopropylbenzene.[1][8] This process is efficient but requires careful control of reaction parameters to maximize yield and prevent the formation of byproducts from over-oxidation.

Laboratory-Scale Synthesis Protocol: Catalytic Air Oxidation

This protocol is an adaptation of established industrial methods for laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and safety.

Experimental Workflow: Synthesis of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Caption: Workflow for the synthesis of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene.

Step-by-Step Methodology:

-

Reactor Charging: In a pressure-rated glass reactor equipped with a mechanical stirrer, gas inlet, reflux condenser, and temperature probe, charge 1,3-diisopropylbenzene, cobalt naphthenate (as a 1% solution in a hydrocarbon solvent), and a dilute aqueous solution of sodium hydroxide.

-

Expertise & Experience: The cobalt catalyst is essential for decomposing intermediate hydroperoxides into the desired alcohol.[1] Sodium hydroxide acts as a base to neutralize any acidic byproducts, preventing catalyst deactivation.

-

-

Initiation of Reaction: Seal the reactor and begin stirring. Heat the mixture to 90°C. Once the temperature has stabilized, pressurize the reactor to approximately 0.7 bar with nitrogen before switching to a continuous, controlled flow of compressed air through a sparging tube.

-

Reaction Monitoring: Monitor the reaction progress by sampling the organic layer periodically for GC analysis. A more direct industrial control method involves monitoring the oxygen concentration in the exhaust gas. The reaction is considered complete when the oxygen consumption ceases, indicated by a sharp rise in the exhaust oxygen level (e.g., above 20%).[1]

-

Work-up and Isolation: Once the reaction is complete, stop the airflow and cool the mixture to room temperature. Transfer the contents to a separatory funnel and remove the aqueous phase. The desired product will crystallize from the organic phase upon cooling or partial solvent removal under reduced pressure.

-

Purification: Collect the crude solid by filtration. For higher purity, recrystallize the solid from a suitable solvent system, such as toluene or a mixed hydrocarbon solvent, to achieve yields typically in the range of 85–92%.[1] Dry the final product under vacuum.

Key Chemical Reactions and Applications

The two tertiary hydroxyl groups are the primary sites of reactivity, making this compound an excellent building block for various materials.

Application Example: Synthesis of a Peroxide Crosslinking Agent

A significant industrial application is its use as a precursor for bis(tert-butyl peroxyisopropyl)benzene (BIBP), a highly effective crosslinking agent for polymers.[1]

Reaction Pathway: Synthesis of BIBP

Caption: Reaction scheme for the synthesis of BIBP from the title diol.

This reaction is a nucleophilic substitution where the hydroxyl groups of the diol are replaced by tert-butyl peroxy groups. The optimized conditions—a reaction temperature of 50°C, a 30-minute reaction time, and a TBHP to diol molar ratio of 2.2:1—are crucial for achieving high purity (98.9%) and yield (91.8%).[1] Deviating from these parameters, such as increasing the temperature above 60°C, can lead to side reactions and reduced product quality.[1]

Field Insights: Applications in Advanced Materials

The utility of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene extends beyond its role as a peroxide precursor.

-

High-Performance Polyamides: It serves as a monomer in the production of specialty polyamides. The bulky, rigid structure of the diisopropylbenzene core contributes to polymers with high thermal stability, toughness, and flexibility, making them suitable for demanding applications like coatings and films.[1]

-

Antioxidant Research: Its derivatives have been investigated as novel antioxidants. The sterically hindered hydroxyl groups can participate in radical scavenging mechanisms, and the aromatic structure allows for the development of compounds that can prevent lipid peroxidation in biological models.[1]

-

Resin and Sealant Synthesis: The diol functionality allows it to be incorporated into epoxy resins, polyurethanes, and other thermosetting materials, acting as a chain extender or crosslinker to enhance mechanical properties and chemical resistance.[9]

Safety and Handling: A Mandate for Professional Practice

As with any chemical reagent, a thorough understanding of its hazards is essential for safe handling.

GHS Hazard Information:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Recommended Handling Protocols:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10] For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Conclusion

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene is a chemical intermediate of significant industrial and research value. Its well-defined physicochemical properties, validated by a suite of analytical techniques, provide a solid foundation for its use. The synthetic pathway via controlled oxidation of 1,3-diisopropylbenzene is a robust and high-yielding process. The compound's true utility is realized in its applications, where its unique structure is leveraged to create high-performance polymers, effective crosslinking agents, and novel molecules for further research. Adherence to rigorous safety protocols ensures that its potential can be explored responsibly and effectively.

References

-

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem . National Center for Biotechnology Information. Available at: [Link]

- CN103396292A - Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. Google Patents.

-

α,α'-Dihydroxy-m-diisopropylbenzene - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

α,α'-Dihydroxy-m-diisopropylbenzene - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

1,3-Diisopropylbenzene - Wikipedia . Wikipedia. Available at: [Link]

-

MSDS of alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene - Capot Chemical . Capot Chemical. Available at: [Link]

- JP2002060361A - Tris(1-dihydroxyaryl-1-methylethyl)benzene compounds and method for producing the same - Google Patents. Google Patents.

Sources

- 1. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5 | Benchchem [benchchem.com]

- 2. 1999-85-5 CAS MSDS (ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | C12H18O2 | CID 74816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ALPHA,ALPHA'-DIHYDROXY-1,3-DIISOPROPYLBENZENE | 1999-85-5 [chemicalbook.com]

- 6. CAS 1999-85-5: α1,α1,α3,α3-Tetramethyl-1,3-benzenedimethan… [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 9. JP2002060361A - Tris(1-dihydroxyaryl-1-methylethyl)benzene compounds and method for producing the same - Google Patents [patents.google.com]

- 10. capotchem.com [capotchem.com]

- 11. chemscene.com [chemscene.com]